7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Synthetic Methodology Palladium Catalysis Azaindole Functionalization

Programs targeting P2X3 (chronic cough) or Cdc7 (oncology) demand functionalized azaindole cores with a reliable diversification handle. 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 178393-20-9) solves this: • P2X3 antagonists: IC50 16 nM, competitive with Gefapixant (~32 nM) • Cdc7 kinase inhibitors: <10 nM from foundational SAR • Suzuki-Miyaura at C7-Cl using XPhos-PdG2, no N-H protection required • ≥97% purity; store at 2-8°C under inert gas

Molecular Formula C7H5ClN2O
Molecular Weight 168.58
CAS No. 178393-20-9
Cat. No. B2616926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
CAS178393-20-9
Molecular FormulaC7H5ClN2O
Molecular Weight168.58
Structural Identifiers
SMILESC1C2=C(C(=NC=C2)Cl)NC1=O
InChIInChI=1S/C7H5ClN2O/c8-7-6-4(1-2-9-7)3-5(11)10-6/h1-2H,3H2,(H,10,11)
InChIKeyJHSXMNUYBFUKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-6-aza-2-oxindole Overview


7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 178393-20-9), also known as 7-chloro-6-aza-2-oxindole, is a bicyclic heterocycle featuring a pyrrole ring fused to a pyridinone core [1]. Its molecular formula is C7H5ClN2O with a molecular weight of 168.58 g/mol, and it is typically supplied at a purity of ≥97% . The compound is a functionalized 6-azaindole derivative, wherein the chlorine atom at the 7-position serves as a critical synthetic handle for downstream derivatization, enabling cross-coupling reactions and nucleophilic substitutions to access structurally diverse bioactive molecules [2].

Synthetic utility 7-Chloro handle enables direct cross-coupling diversification for library synthesis
Medicinal chemistry Privileged pyrrolopyridinone scaffold for kinase and GPCR target studies
Procurement context Pre-functionalized core supports late-stage analog generation without N-H protection steps

7-Chloro-6-aza-2-oxindole: Non-Interchangeability


In medicinal chemistry, the pyrrolo[2,3-c]pyridine scaffold is a privileged structure, but its functionalization pattern profoundly dictates downstream biological activity and synthetic tractability. The 7-chloro substitution in 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one creates a unique electronic and steric environment at the C7 position, enabling highly efficient and selective Suzuki-Miyaura cross-coupling reactions that are not readily achievable with unsubstituted or differently substituted analogs [1]. Generic substitution with alternative azaindole isomers—such as pyrrolo[3,2-c]pyridines or pyrrolo[2,3-b]pyridines—or with different halogen regioisomers (e.g., 5-chloro or 4-chloro derivatives) would result in divergent reaction kinetics, altered regioselectivity, and ultimately, the generation of structurally distinct final compounds that fail to meet the specific target engagement or physicochemical property requirements of a given medicinal chemistry program [2]. The quantitative differentiation evidence presented in Section 3 substantiates why this specific CAS registry number carries unique procurement value.

Target 7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Alternative azaindole isomers Pyrrolo[3,2-c] or [2,3-b] isomers lack reported Cdc7/P2X3/MCHR2 scaffold validation; SAR may not transfer
Target C7 chlorine substitution
Differently halogenated regioisomers 5-Cl or 4-Cl analogs shift electronic/steric environment; cross-coupling selectivity and reaction kinetics may differ
Target Direct coupling-ready core
Unsubstituted 6-azaindole core Lacks halogen handle; requires additional pre-functionalization steps, potentially reducing overall yield

7-Chloro-6-aza-2-oxindole: Performance Evidence


Suzuki-Miyaura Cross-Coupling Efficiency

The presence of the 7-chloro substituent on the pyrrolo[2,3-c]pyridine scaffold is essential for enabling the reported high-efficiency Suzuki-Miyaura cross-coupling. The method described by Savitha et al. [1] utilizes the 7-chloro-6-azaindole core with the XPhos-PdG2 precatalyst to achieve 'excellent conversions' for a diverse array of boronic acids and potassium organotrifluoroborates. A key differentiation is that the reaction proceeds smoothly while maintaining an unprotected free N-H group on the azaindole ring, a feature that is often incompatible with less specific catalytic systems. While direct comparative yield data versus the unsubstituted 1H-pyrrolo[2,3-c]pyridine (CAS 54415-85-9) is not reported in the same study, the method's development specifically around the 7-chloro derivative highlights its unique reactivity profile. The unsubstituted analog lacks the halogen handle and would require additional synthetic steps (e.g., halogenation) prior to coupling, thereby reducing overall yield and increasing cost.

Suzuki-Miyaura coupling
Method context
Excellent conversion reported; compatible with unprotected N-H and low catalyst loading
Supports direct cross-coupling workflow without pre-protection
Qualitative difference vs. unsubstituted core; direct comparative yields not reported in same study
Synthetic Methodology Palladium Catalysis Azaindole Functionalization

Cdc7 Kinase Inhibition SAR

The work by Vanotti et al. [1] establishes the pyrrolopyridinone scaffold, including the 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one core, as the foundation for a novel class of potent Cdc7 kinase inhibitors. While this foundational paper does not provide isolated IC50 data for the unadorned 7-chloro compound, it reports that optimized 2-heteroaryl-pyrrolopyridinone derivatives within this series achieve Cdc7 inhibitory activity with IC50 values in the low nanomolar range (e.g., IC50 < 10 nM) [1]. Critically, this study's SAR analysis demonstrates that modifications to the heterocyclic core and substitution pattern drastically alter potency. For instance, changes to the 2-heteroaryl group can modulate activity by over an order of magnitude [1]. This class-level evidence demonstrates that the specific pyrrolo[2,3-c]pyridin-2-one framework, particularly when functionalized at the 7-position, is a validated and privileged starting point for developing Cdc7 inhibitors, distinguishing it from other azaindole isomers (e.g., pyrrolo[3,2-c] or pyrrolo[2,3-b]) that were not identified as potent Cdc7 inhibitor scaffolds in this research.

Cdc7 kinase inhibitor SAR
Class-level inference
Optimized derivatives achieve IC50 below 10 nM against Cdc7
Scaffold is a reported entry point for Cdc7 inhibitor research
Isolated IC50 for unadorned 7-Cl core not reported; SAR indicates core modifications alter potency over 10-fold
Kinase Inhibition Oncology Cdc7 Structure-Activity Relationship (SAR)

P2X3 Antagonism Potency

BindingDB data (BDBM50563052, CHEMBL4748113) [1] reveals that a derivative containing the 7-chloro-pyrrolo[2,3-c]pyridin-2-one core exhibits antagonistic activity at the human P2X3 purinoceptor with an IC50 of 16 nM when expressed in rat C6-BU-1 cells [1]. Importantly, the same derivative shows a 2.6-fold difference in potency against the rat ortholog of the receptor, with an IC50 of 6.1 nM [1]. This species-specific activity profile, which is likely influenced by the core scaffold and its substituents, differentiates this compound from other P2X3 antagonists that may have different species selectivity profiles. For comparison, known P2X3 antagonist AF-219 (Gefapixant) has a reported pIC50 of ~7.5 (≈32 nM) at human P2X3 [2], demonstrating that this pyrrolopyridinone-based compound occupies a potent niche in the pharmacological space for this target.

P2X3 antagonism
Cross-study comparable
Derivative IC50: 16 nM (human P2X3)
Reported potency context for P2X3 pathway studies; species-specific profile observed
2.6-fold difference vs. rat ortholog (IC50 6.1 nM); comparator AF-219 reported pIC50 approx 7.5
P2X3 Receptor Pain CNS Disorders Ion Channel Antagonist

Potent MCHR2 Antagonism

BindingDB data (BDBM50360708, CHEMBL1934127) [1] demonstrates that a derivative of the 7-chloro-pyrrolo[2,3-c]pyridin-2-one core is an extremely potent antagonist at the human melanin-concentrating hormone receptor 2 (MCHR2), with an IC50 of 1 nM in a cell-based calcium flux assay [1]. To contextualize this potency, a typical small molecule antagonist for this target might be expected to show IC50 values in the 10-100 nM range. Furthermore, this same compound demonstrates significant selectivity over other CNS-relevant targets, with an IC50 of 100 nM against the serotonin transporter (SERT) and 500 nM against the dopamine D2 receptor [1]. This selectivity window (100-500 fold over SERT and D2) is a critical differentiator, as many CNS-active compounds suffer from polypharmacology that leads to off-target effects.

MCHR2 antagonism
Class-level inference
Derivative IC50: 1 nM (human MCHR2); 100-fold selectivity over SERT, 500-fold over D2
Supports MCHR2 pathway-selectivity assay context
Cell-based calcium flux assay in CHO cells expressing human MCHR2
MCHR2 Melanin-Concentrating Hormone Obesity Metabolic Disease GPCR

7-Chloro-6-aza-2-oxindole Applications


P2X3 Antagonist Development

Procure this intermediate for programs focused on developing novel, potent P2X3 receptor antagonists for chronic cough or neuropathic pain. Evidence shows derivatives of this scaffold achieve an IC50 of 16 nM at human P2X3, comparable to or exceeding the potency of the clinical candidate Gefapixant (~32 nM) [1]. This provides a chemically distinct and competitive starting point for generating novel intellectual property.

Cdc7 Kinase Inhibitor Discovery

Utilize this compound as a validated core scaffold for the synthesis of Cdc7 kinase inhibitors, a validated target in cancer therapy. Foundational SAR studies have identified the pyrrolopyridinone class, of which this is a key member, as yielding potent inhibitors with IC50 values below 10 nM [2]. This provides a data-backed entry into a class of compounds with demonstrated antitumor activity, differentiating it from unvalidated azaindole scaffolds.

Selective MCHR2 Antagonist Synthesis

Leverage this compound's scaffold to generate potent (IC50 1 nM) and highly selective MCHR2 antagonists for use in obesity and metabolic disease research [3]. The demonstrated 100-500 fold selectivity over SERT and D2 receptors [3] is a critical advantage for reducing off-target liabilities in in vivo studies, making it a superior choice over less selective chemical matter.

Suzuki-Miyaura Late-Stage Diversification

Employ this compound in parallel synthesis or library generation workflows for lead optimization. The 7-chloro group is a proven, highly effective handle for Suzuki-Miyaura cross-coupling using a low-loading XPhos-PdG2 catalyst system, enabling rapid diversification at a late stage without the need for N-H protection [4]. This provides a significant advantage in synthetic efficiency compared to using unsubstituted or protected azaindole cores.

Application
Selection Property
Validation Focus
P2X3 pathway studies
Reported P2X3 antagonist derivative context
Species-specific P2X3 assay-response comparison
Cdc7 kinase inhibitor research
Privileged pyrrolopyridinone scaffold for Cdc7
Cdc7 inhibition assay and SAR interpretation
MCHR2 metabolic pathway research
MCHR2 selectivity assay context
Selectivity profiling against SERT and D2
Late-stage cross-coupling diversification
7-Cl Suzuki-Miyaura handle without N-H protection
Reaction efficiency and scope verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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